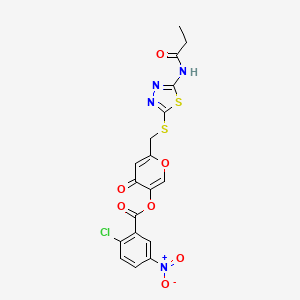

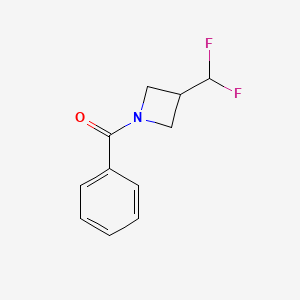

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require advanced techniques such as NMR and mass spectrometry .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the Suzuki cross-coupling reaction mentioned earlier is one possibility .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide and its derivatives demonstrate significant potential in cancer research, particularly in the synthesis of novel compounds with antitumor activities. A study conducted by Aly (2009) explored the synthesis of various derivatives, including pyrazolosulphaphenazole and thienopyrimidine derivatives, revealing remarkable antitumor activity against MCF7 (breast) human cells. This work underscores the compound's role as a precursor in developing new antitumor agents (Aly, 2009).

Antibacterial Evaluation

The antibacterial properties of this compound derivatives were examined by Azab, Youssef, and El-Bordany (2013). Their research aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety, finding that several newly synthesized compounds showed high antibacterial activities. This indicates the potential use of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Radiosensitizing Evaluation

Ghorab, Ragab, Heiba, El-Gazzar, and Zahran (2015) synthesized a novel series of sulfonamide derivatives to investigate their in vitro anticancer activity and potential as radiosensitizing agents. Their findings showed that compounds exhibited higher activity than doxorubicin with IC50 ranging from 11.0 to 31.8 μM, highlighting the therapeutic potential of these derivatives in cancer treatment and radiosensitization (Ghorab et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of pyrazine and thiophene, both of which are known to interact with a variety of biological targets

Mode of Action

Based on its structural similarity to other pyrazine and thiophene derivatives, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins.

Biochemical Pathways

The compound’s effects on biochemical pathways are currently unknown. Pyrazine and thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to other pyrazine and thiophene derivatives, it may have potential anti-inflammatory, anticancer, or antimicrobial effects

Eigenschaften

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-25(22,13-3-4-15-12(10-13)5-8-23-15)20-11-14-17(19-7-6-18-14)16-2-1-9-24-16/h1-4,6-7,9-10,20H,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLPRGONESBOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2888403.png)

![7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2888406.png)

![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2888411.png)

![2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2888416.png)

![benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2888417.png)

![N-Benzo[3,4-D]1,3-dioxolen-5-YL-N-(2-furylmethyl)-2-methylpropanamide](/img/structure/B2888420.png)

![1-(2,5-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2888422.png)